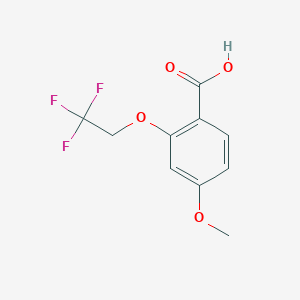

4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-6-2-3-7(9(14)15)8(4-6)17-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLSLWIJYMSSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Methoxy 2 2,2,2 Trifluoroethoxy Benzoic Acid

Carboxylic Acid Functionalization and Formation

The final step in the synthesis of the target molecule is the formation of the benzoic acid moiety. This can be achieved through several reliable methods, starting from precursors with different oxidation states at the target carbon atom, such as an aldehyde, an ester, a nitrile, or by direct introduction of a carboxyl group onto the aromatic ring.

A common and efficient method for preparing benzoic acids is the oxidation of the corresponding benzaldehyde. For the target molecule, this would involve the oxidation of 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde. A variety of oxidizing agents can be employed, ranging from classic metal-based reagents to more modern, greener catalytic systems.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium(VI) compounds are effective but often require harsh conditions and generate hazardous waste. misericordia.edu More environmentally benign approaches utilize catalysts that can activate milder oxidants like hydrogen peroxide or molecular oxygen. For instance, selenium-based catalysts, such as diphenyl diselenide, can facilitate the oxidation of aldehydes with stoichiometric hydrogen peroxide in an aqueous medium, offering good to excellent yields under mild conditions. mdpi.com Another green approach involves using N-heterocyclic carbenes as organic catalysts to activate atmospheric oxygen for a solvent-free reaction. misericordia.edu Photocatalyst-free methods, promoted by sunlight or LED irradiation in a simple acetone (B3395972) and water solvent mixture, have also been developed for the aerobic oxidation of aldehydes. rsc.org

Table 1: Comparison of Oxidizing Systems for Aldehyde to Carboxylic Acid Conversion

| Oxidant System | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | None | Alkaline, Heat | High yield, inexpensive | Stoichiometric, MnO₂ waste |

| Hydrogen Peroxide (H₂O₂) | Diphenyl Diselenide | Room Temperature, Water | Green oxidant, mild conditions | Catalyst can be toxic |

| Molecular Oxygen (O₂) | N-Heterocyclic Carbene | Solvent-free, Microwave | Highly sustainable, fast | Catalyst can be sensitive |

The choice of oxidant and catalyst system would depend on the stability of the trifluoroethoxy group under the reaction conditions. Milder, catalytic methods are generally preferred to avoid potential side reactions.

Hydrolysis of a corresponding ester, such as methyl or ethyl 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoate, is a highly reliable route to the desired carboxylic acid. This transformation can be catalyzed by either acid or base. libretexts.org

Alkaline hydrolysis, or saponification, is typically performed by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.com The reaction is generally irreversible as the carboxylate salt formed is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture yields the final benzoic acid. mdpi.com The rate of hydrolysis is dependent on the concentration of the hydroxide ion. libretexts.org

Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. libretexts.org

For instance, the related compound 2-(2,2,2-trifluoroethoxy)benzoic acid has been successfully synthesized by heating its ethyl ester precursor under reflux with sodium hydroxide in a 1,4-dioxane (B91453)/water solvent mixture for two hours. mdpi.com This demonstrates the viability of the hydrolysis approach for this class of compounds. The hydrolysis of nitrile precursors is another viable, though less common, pathway.

Direct introduction of the carboxylic acid group onto the aromatic ring is an atom-economical approach. This typically involves the reaction of an organometallic intermediate with carbon dioxide (CO₂).

One powerful strategy is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (e.g., n-butyllithium), facilitating the deprotonation of a specific adjacent C-H bond. The resulting aryllithium species can then be quenched with CO₂ (as dry ice) to form the lithium carboxylate, which upon acidic workup yields the benzoic acid. wikipedia.org For the target molecule, a plausible precursor would be 1-methoxy-3-(2,2,2-trifluoroethoxy)benzene. The methoxy (B1213986) group is a moderate DMG, which could direct lithiation to the C2 position. The trifluoroethoxy group might also exert some directing influence. The regioselectivity of this reaction would be a critical factor. unblog.frbaranlab.org

Another approach is the Lewis acid-mediated carboxylation of the aromatic ring with CO₂ under pressure. nih.govnih.gov Strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or aluminum tribromide (AlBr₃) can activate the aromatic ring towards electrophilic attack by CO₂. semanticscholar.orgscirp.org The reaction is often promoted by the addition of silyl (B83357) chlorides. nih.gov This method avoids the need for pre-forming a stoichiometric organometallic reagent but may suffer from issues with regioselectivity and harsh reaction conditions.

Optimization of Reaction Conditions and Yield Enhancement

To ensure an efficient and high-yielding synthesis, the optimization of reaction parameters is crucial. Key factors include the choice of solvent and catalyst, as well as the reaction temperature and pressure.

The choice of solvent and catalyst is intrinsically linked and highly dependent on the chosen synthetic route.

For Aldehyde Oxidation: Green solvents like water or solvent-free systems are increasingly preferred. mdpi.com In selenium-catalyzed oxidations with H₂O₂, water is an excellent medium. mdpi.com Photocatalytic oxidations have shown good results in acetone/water mixtures. rsc.org For reactions using molecular oxygen, catalysts are essential. Cobalt and manganese salts are used industrially for similar transformations, while more specialized systems include N-heterocyclic carbenes or iron-based catalysts. misericordia.edursc.org The catalyst system can be crucial in preventing over-oxidation. mdpi.com

For Ester Hydrolysis: The solvent must be able to dissolve both the ester and the hydrolyzing agent (acid or base). Co-solvents like 1,4-dioxane or ethanol (B145695) are often mixed with water to improve the solubility of nonpolar esters. mdpi.com While hydrolysis is catalyst-driven (H⁺ or OH⁻), the use of high-temperature water can itself promote the reaction without added catalysts. researchgate.net

For Carboxylation: DoM reactions are typically carried out in aprotic ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to stabilize the organolithium intermediate. Amine additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used to break up organolithium aggregates and accelerate the metalation step. baranlab.org Lewis acid-mediated carboxylations may be performed in an inert solvent like chlorobenzene (B131634) or using the aromatic substrate itself as the solvent. nih.gov

Table 2: Influence of Catalyst/Solvent Systems on Synthetic Routes

| Synthetic Route | Catalyst System | Solvent | Key Optimization Goal |

|---|---|---|---|

| Aldehyde Oxidation | Co(OAc)₂ / NHPI | Hexafluoropropan-2-ol | Prevent over-oxidation to CO₂ |

| Ester Hydrolysis | H₂SO₄ or NaOH | Water / Dioxane | Ensure complete reaction |

| Directed ortho-Metalation | s-BuLi / TMEDA | Tetrahydrofuran (THF) | Achieve high regioselectivity |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters for controlling reaction rates and, in some cases, selectivity.

Temperature: Most organic reactions, including oxidation and hydrolysis, proceed faster at elevated temperatures according to the Arrhenius equation. actachemscand.org For example, ester hydrolysis is often performed under reflux to decrease reaction times. mdpi.com However, excessively high temperatures can lead to side reactions or decomposition of starting materials or products. In some cases, low temperatures are required, such as during the initial lithiation step in DoM (often -78 °C) to prevent unwanted side reactions of the highly reactive organolithium reagent. unblog.fr

Pressure: While many of the discussed reactions are conducted at atmospheric pressure, carboxylation with gaseous CO₂ often requires elevated pressure (e.g., 3.0 MPa) to increase the concentration of CO₂ in the reaction mixture and drive the reaction forward. nih.govsemanticscholar.org Studies on ester hydrolysis in subcritical and supercritical water have shown that high pressure (e.g., 23-30 MPa) in combination with high temperature (250-400 °C) can dramatically accelerate the reaction. researchgate.net This is due to the unique properties of water under these conditions, where its dielectric constant decreases, making it a better solvent for organic compounds, and its ion product increases, enhancing its ability to act as both an acid and a base catalyst.

The optimal temperature and pressure for the synthesis of 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid would require careful experimental screening for each potential synthetic route to maximize yield and purity while minimizing reaction time and energy consumption.

Purification and Isolation Techniques for High Purity Target Compound

Achieving a high degree of purity for the final compound, this compound, is critical. A multi-step purification protocol is typically employed, combining extraction, recrystallization, and potentially chromatographic methods.

Aqueous Work-up and Extraction

Following the hydrolysis step and acidification, the crude product often precipitates out of the aqueous solution. The solid can be collected by vacuum filtration. Alternatively, if the product remains in solution or as an oil, it can be extracted into an organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine to remove any remaining water-soluble impurities. The solvent is subsequently removed under reduced pressure to yield the crude solid product.

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. ma.eduresearchgate.netalfa-chemistry.com The choice of solvent is crucial and is based on the principle that the target compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For a substituted benzoic acid like the target compound, a mixed solvent system is often effective. A common choice would be a combination of a polar solvent in which the compound is soluble, such as ethanol or ethyl acetate, and a non-polar co-solvent in which it is less soluble, like hexane (B92381) or water.

The crude solid is dissolved in a minimal amount of the hot solvent mixture to form a saturated solution. The solution is then allowed to cool slowly, which promotes the formation of well-defined crystals of the pure compound, while impurities tend to remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Column Chromatography

If recrystallization does not provide the desired level of purity, column chromatography is a more rigorous purification method. nih.govnih.gov For this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a suitable option.

A solvent system, or eluent, is chosen based on the polarity of the compound. A mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is commonly used. The polarity of the eluent can be gradually increased to effectively separate the target compound from any remaining impurities. The fractions containing the pure product are identified by thin-layer chromatography, combined, and the solvent is evaporated to yield the purified benzoic acid. In some cases, adding a small amount of acetic acid to the eluent can improve the peak shape and prevent tailing of the acidic compound on the silica gel.

The following table summarizes the purification techniques:

| Technique | Description | Key Parameters |

| Aqueous Work-up and Extraction | Separation of the product from the reaction mixture based on its solubility in organic solvents. | - Choice of extraction solvent (e.g., ethyl acetate) - pH adjustment of the aqueous layer |

| Recrystallization | Purification based on differential solubility of the compound and impurities in a specific solvent system at varying temperatures. | - Selection of an appropriate solvent or solvent mixture (e.g., Ethanol/Water) - Controlled cooling rate |

| Column Chromatography | Separation based on the differential adsorption of the compound and impurities onto a solid stationary phase. | - Stationary phase (e.g., Silica gel) - Eluent system (e.g., Hexane/Ethyl Acetate gradient) |

Chemical Transformations and Reaction Pathways of 4 Methoxy 2 2,2,2 Trifluoroethoxy Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and reduction.

Esterification of 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid can be achieved through several standard synthetic methodologies. The choice of method often depends on the desired scale and the stability of the starting materials and products.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed.

Alternatively, the carboxylic acid can be converted to a more reactive acyl derivative, such as an acyl chloride. This is often accomplished by treating the benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with alcohols, even sterically hindered ones, to form the corresponding ester in high yield. Another method involves the use of alkylating agents like trialkyloxonium salts (e.g., triethyloxonium (B8711484) tetrafluoroborate) in the presence of a non-nucleophilic base.

Table 1: Common Reagents for Esterification of Benzoic Acids

| Method | Reagent(s) | Conditions | Description |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium-driven reaction; requires excess alcohol or removal of water. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Varies, often reflux | Converts the acid to a highly reactive acyl chloride intermediate. |

| Alkylation | Trialkyloxonium Salt (e.g., (C₂H₅)₃O⁺BF₄⁻), Base (e.g., DIPEA) | Room Temperature | Direct alkylation of the carboxylate anion. |

| Carbodiimide (B86325) Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Room Temperature | Forms an active ester intermediate that reacts with the alcohol. |

The synthesis of amides from this compound is a critical transformation, often employed in the synthesis of biologically active molecules. Similar to esterification, this can be achieved by first converting the carboxylic acid to a more reactive intermediate. Treatment with thionyl chloride yields the acyl chloride, which subsequently reacts with a primary or secondary amine to form the desired amide. testbook.com

For more sensitive substrates or in the context of peptide synthesis where racemization must be avoided, a wide array of modern coupling reagents are utilized. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with an amine under mild conditions. This process, known as peptide coupling, is fundamental in medicinal chemistry. The choice of coupling agent and additives can be tailored to optimize yield and minimize side reactions.

Table 2: Selected Modern Peptide Coupling Reagents

| Reagent | Full Name | Description |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common and effective aminium-based coupling reagent. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive aminium salt, particularly useful for hindered couplings. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent known for clean reactions and high yields. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | A water-soluble carbodiimide often used with additives like HOBt or HOAt. |

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding [4-Methoxy-2-(2,2,2-trifluoroethoxy)phenyl]methanol. This transformation requires potent reducing agents due to the stability of the carboxyl group.

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of readily converting carboxylic acids to primary alcohols. doubtnut.combyjus.comkhanacademy.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). However, LiAlH₄ will also reduce many other functional groups.

For substrates containing other reducible functional groups, a more chemoselective reagent is often preferred. Borane (BH₃), typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is known to selectively reduce carboxylic acids to alcohols in the presence of other carbonyl functionalities like esters or ketones, as well as nitro groups. researchgate.netnih.govresearchgate.net This selectivity makes it a valuable tool for syntheses involving multifunctional molecules. commonorganicchemistry.comorganicchemistrytutor.com

Table 3: Comparison of Reducing Agents for Benzoic Acids

| Reagent | Formula | Selectivity | Typical Conditions |

| Lithium Aluminum Hydride | LiAlH₄ | Low (reduces most polar multiple bonds) | Anhydrous THF or Et₂O, 0 °C to reflux |

| Borane-THF complex | BH₃·THF | High (selective for carboxylic acids and aldehydes) | THF, 0 °C to reflux |

Aromatic Ring Functionalization

Functionalization of the aromatic ring of this compound is primarily achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is determined by the cumulative directing effects of the three substituents already present on the ring.

The position of attack by an incoming electrophile (E⁺) is dictated by the electronic properties of the existing groups:

-OCH₃ (at C4): The methoxy (B1213986) group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via a resonance effect. libretexts.orglibretexts.org

-COOH (at C1): The carboxylic acid group is a deactivating, meta-director due to both inductive and resonance electron-withdrawal. openstax.org

When the directing effects of multiple substituents are considered, the most powerful activating group typically governs the regioselectivity. youtube.com In this case, the methoxy group is the strongest activator. It directs incoming electrophiles to its ortho positions (C3 and C5).

The C3 position is sterically hindered by the adjacent trifluoroethoxy group at C2.

The C5 position is ortho to the activating methoxy group and meta to the deactivating carboxylic acid and trifluoroethoxy groups.

Therefore, electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) are predicted to occur predominantly at the C5 position.

The regioselectivity of any functionalization on the aromatic nucleus is a direct consequence of the interplay between the electronic and steric effects of the substituents. The powerful electron-donating resonance effect of the C4-methoxy group creates positions of high electron density at C3 and C5, making them the most nucleophilic sites for attack by an electrophile. libretexts.org

While both positions are electronically favored by the methoxy group, steric hindrance plays a significant role. The bulky trifluoroethoxy group at C2 significantly impedes attack at the adjacent C3 position. Consequently, the C5 position remains the most accessible and electronically favorable site for substitution. This makes the regioselective functionalization of this compound highly predictable, with most electrophilic additions occurring at the C5 position. ucalgary.ca

Transformations Involving the Ether Linkages

The chemical behavior of this compound is significantly influenced by the two distinct ether linkages attached to its aromatic core: a methoxy group (-OCH₃) and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃). The differing electronic properties of the methyl and 2,2,2-trifluoroethyl substituents result in distinct stabilities and reactivities, allowing for selective chemical transformations.

Stability and Reactivity of the Methoxy Group

The methoxy group, an electron-donating substituent, is a common feature in many organic compounds. Its transformation, primarily through cleavage (O-demethylation), is a well-established reaction in organic synthesis. The reactivity of the methoxy group in this compound is governed by the general principles of aryl alkyl ether cleavage, though it is also influenced by the other substituents on the benzene (B151609) ring.

The cleavage of aryl methyl ethers typically proceeds via nucleophilic substitution at the methyl carbon. masterorganicchemistry.com This reaction requires the activation of the ether oxygen by a strong protic or Lewis acid. openstax.org The acid protonates the ether oxygen, converting the methoxy group into a better leaving group (methanol). masterorganicchemistry.comlibretexts.org A nucleophile, typically a halide ion like bromide (Br⁻) or iodide (I⁻) from the acid, then attacks the electrophilic methyl carbon in an Sₙ2 reaction, yielding a phenol (B47542) and a methyl halide. masterorganicchemistry.comlibretexts.org

Common reagents used for the O-demethylation of anisole (B1667542) derivatives include strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids, with boron tribromide (BBr₃) being particularly effective. openstax.orgresearchgate.netcore.ac.uk The reaction with BBr₃ is often performed at low temperatures and is highly efficient for cleaving aryl methyl ethers without affecting other functional groups. researchgate.netcore.ac.uk

The presence of the electron-withdrawing carboxylic acid and trifluoroethoxy groups on the aromatic ring can influence the rate of demethylation. Electron-withdrawing groups tend to decrease the electron density on the ether oxygen, which can make protonation more difficult and thus slow the cleavage reaction compared to unsubstituted anisole. rsc.org However, these conditions are generally selective for the methoxy group over the more robust trifluoroethoxy group.

Table 1: Common Reagents for Aryl Methyl Ether Cleavage

| Reagent | General Conditions | Mechanism Type | Typical Products |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature (-78 °C to rt) | Lewis Acid-Assisted Sₙ2 | Phenol + CH₃Br |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Protic Acid-Catalyzed Sₙ2 | Phenol + CH₃Br |

| Hydroiodic Acid (HI) | Aqueous solution, reflux | Protic Acid-Catalyzed Sₙ2 | Phenol + CH₃I |

| Methanesulfonic Acid (CH₃SO₃H) | Neat, microwave irradiation | Protic Acid-Catalyzed Sₙ2 | Phenol + CH₃OSO₂CH₃ |

Stability and Reactivity of the Trifluoroethoxy Group under Diverse Conditions

In stark contrast to the methoxy group, the 2,2,2-trifluoroethoxy group exhibits exceptional chemical stability. This stability is a direct consequence of the strong electron-withdrawing nature of the three fluorine atoms. The fluorine atoms exert a powerful negative inductive effect, which polarizes the C-F bonds and significantly strengthens the C-O ether bond. This effect reduces the basicity of the ether oxygen, making it much less susceptible to protonation by acids, which is the requisite first step for cleavage. researchgate.net

The trifluoroethoxy group is recognized for its high hydrolytic stability, making it a valuable substituent in molecules where robustness is required. acs.org It can serve as a stable alternative to other, more labile groups in multi-step syntheses. acs.org Research on perfluoroalkyl ether carboxylic acids (PFECAs) indicates that the ether C-O bonds in these structures are difficult to cleave and that degradation often proceeds through other pathways. researchgate.net The cleavage of such fluoroalkyl ethers typically requires harsh reductive or oxidative conditions not commonly employed in standard synthetic transformations.

Under the conditions typically used to cleave the methoxy group, such as treatment with HBr or BBr₃ at moderate temperatures, the trifluoroethoxy group is expected to remain intact. This differential reactivity allows for the selective demethylation of this compound to produce 4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzoic acid, leaving the trifluoroethoxy linkage untouched. This chemical stability makes the trifluoroethoxy group a reliable structural component in complex molecules.

Table 2: Comparative Stability of Ether Linkages

| Condition | Reactivity of Methoxy Group | Reactivity of Trifluoroethoxy Group |

|---|---|---|

| Strong Acid (e.g., HBr, reflux) | Cleaved to form a phenol | Stable and unreactive |

| Strong Lewis Acid (e.g., BBr₃) | Readily cleaved to form a phenol | Generally stable |

| Strong Base (e.g., NaOH, reflux) | Stable and unreactive | Stable and unreactive |

| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Generally stable (unless benzylic) | Stable and unreactive |

Derivatization Strategies and Scaffold Utilization in Heterocyclic Chemistry

Advanced Spectroscopic Characterization and Structural Analytics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be used to identify and characterize the different proton environments in 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid. The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the trifluoroethoxy group. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signal would correspond to the number of protons in that environment. Furthermore, spin-spin coupling patterns (multiplicity) would reveal the number of neighboring protons, helping to establish the connectivity of the molecule.

A detailed experimental ¹H NMR data table for this compound is not currently available in the public domain.

Specific experimental ¹³C NMR data for this compound could not be located in the reviewed scientific literature.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal would be characteristic of the trifluoroethoxy moiety. Coupling between the fluorine nuclei and the adjacent methylene protons (²JFH) would likely result in a triplet for the fluorine signal, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. For this compound (C₁₀H₉F₃O₄), HRMS would provide a highly accurate mass measurement of the molecular ion. This accurate mass can be used to calculate the precise elemental formula, which serves as a definitive confirmation of the compound's chemical identity.

A specific high-resolution mass spectrum for this compound was not found in the available literature.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprints

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound. For this compound, characteristic absorption bands in the FTIR spectrum would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and methoxy groups, aromatic C-H and C=C stretches, and strong C-F stretches from the trifluoromethyl group. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Detailed experimental FTIR and Raman spectra for this compound are not available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. For this compound, this would help to confirm the arrangement of substituents on the aromatic ring by showing correlations between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for piecing together the molecular framework by connecting different functional groups. For instance, it could show correlations between the methoxy protons and the aromatic ring carbon to which the methoxy group is attached, and between the methylene protons of the trifluoroethoxy group and the adjacent aromatic carbon.

Specific 2D NMR data (COSY, HMQC, HMBC) for this compound has not been reported in the scientific literature.

Chiroptical Spectroscopy of this compound Derivatives

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is instrumental in the structural elucidation of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral substance, providing unique information about its absolute configuration and conformation in solution.

A thorough review of the scientific literature reveals no studies on the chiroptical spectroscopy of chiral derivatives of this compound. Research has been conducted on structurally related but distinct achiral compounds, such as 4-Methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. As these molecules lack stereocenters, they are not candidates for chiroptical analysis.

Consequently, there is no available data to present regarding the circular dichroism or optical rotatory dispersion properties of any chiral derivatives of the subject compound. The applicability of this spectroscopic technique is contingent on the existence of enantiomerically enriched or resolved chiral analogues, which have not been reported in the reviewed literature. Therefore, a detailed analysis under this section is not currently possible.

Computational Chemistry and in Silico Research of the 4 Methoxy 2 2,2,2 Trifluoroethoxy Benzoic Acid Scaffold

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. actascientific.comresearchgate.net These methods are used to optimize the molecular geometry and to compute various electronic descriptors that govern the molecule's reactivity and stability. nih.gov For 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid, DFT calculations at a level of theory like B3LYP/6-311++G(d,p) can provide deep insights. researchgate.netsemanticscholar.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. semanticscholar.orgdntb.gov.ua For this benzoic acid derivative, the MEP would likely show negative potential around the carboxylic acid and ether oxygen atoms, indicating sites susceptible to electrophilic attack, while regions around the hydrogen atoms would show positive potential. semanticscholar.org Global reactivity descriptors such as hardness (η), softness (S), and electrophilicity (ω) can also be calculated from HOMO and LUMO energies to quantify the molecule's resistance to charge transfer and its ability to accept electrons. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.7 eV |

| Hardness (η) | Resistance to charge transfer | 2.85 eV |

| Softness (S) | Inverse of hardness, ease of charge transfer | 0.35 eV-1 |

| Electrophilicity (ω) | Propensity to accept electrons | 1.52 eV |

Molecular Docking Simulations for Ligand-Target Interactions (with hypothetical or derived targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.govfip.org For this compound, docking studies would begin with the identification of hypothetical or derived biological targets. Given the structural similarities to known enzyme inhibitors, potential targets could include cyclooxygenases (COX), kinases, or proteases. fip.org For instance, derivatives of the structurally related 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid have been investigated as potential inhibitors of Aurora kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.orgnih.gov

The docking process involves placing the 3D structure of the ligand into the active site of the target protein and evaluating the interactions using a scoring function. This function estimates the free energy of binding (binding affinity), with more negative values indicating a stronger interaction. nih.gov The simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues in the active site. nih.gov These insights are crucial for understanding the mechanism of action and for structure-based drug design.

Table 2: Illustrative Molecular Docking Results Against Hypothetical Kinase Target

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| This compound | -8.5 | Lys72, Glu91, Leu135 | Hydrogen bond with Glu91, Hydrophobic interactions with Leu135 |

| Reference Inhibitor | -9.2 | Lys72, Glu91, Asp184 | Hydrogen bonds with Glu91 and Asp184 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the conformational changes and interactions. fip.org For the complex of this compound with a hypothetical target, an MD simulation would be run for a duration of nanoseconds to observe its behavior in a simulated physiological environment.

Key analyses performed on the MD trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein and those that are stabilized upon ligand binding. Conformational analysis during the simulation can also reveal the flexibility of the ligand within the binding pocket and the persistence of key intermolecular interactions identified in docking. rsc.orgnih.gov

Table 3: Representative Data from a Molecular Dynamics Simulation

| Parameter | Description | Typical Result |

|---|---|---|

| Protein RMSD | Measures the average deviation of the protein backbone from the initial structure. | Stable fluctuation around 0.2 nm |

| Ligand RMSD | Measures the average deviation of the ligand from its initial docked pose. | Stable fluctuation below 0.3 nm |

| RMSF | Root Mean Square Fluctuation of Cα atoms per residue. | Lower fluctuations in active site residues upon ligand binding |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | >75% for key interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For derivatives of this compound, a QSAR model could be developed once experimental activity data (e.g., IC₅₀ values) for a set of analogs are available.

The process involves calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, electronic, or physicochemical in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts activity based on these descriptors. nih.gov A robust QSAR model can provide valuable insights into which molecular properties are crucial for the desired biological effect. nih.gov This knowledge can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Table 4: Example of Descriptors in a Hypothetical QSAR Model

| Descriptor | Description | Correlation with Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient (Lipophilicity) | Positive |

| TPSA | Topological Polar Surface Area | Negative |

| Dipole Moment | Measure of molecular polarity | Positive |

| Molecular Weight | Mass of the molecule | Slightly Negative |

Pharmacokinetic Profiling through Computational Approaches (ADME Aspects, e.g., Lipinski's Rule of Five)

Computational methods are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. github.comiaps.org.in This in silico profiling helps to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities early on. nih.gov A key initial assessment is the evaluation of Lipinski's Rule of Five, which predicts the "drug-likeness" of a molecule for oral administration. wikipedia.orgdrugbank.com The rule states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and a calculated logP not exceeding 5. wikipedia.orgyoutube.com

For this compound, these parameters can be readily calculated. Beyond Lipinski's rule, other properties such as aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes can be predicted using various computational models and software. researchgate.netnih.gov These predictions help in optimizing the ADME properties of lead compounds.

Table 5: Predicted ADME Properties and Lipinski's Rule of Five Analysis

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 264.18 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 1 (from -COOH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (3 from O, 1 from F) | ≤ 10 | Yes |

| Calculated logP (ClogP) | ~3.2 | ≤ 5 | Yes |

| Lipinski Violations | 0 | ≤ 1 | Yes |

| Aqueous Solubility | Predicted to be low | - | - |

| BBB Permeability | Predicted to be low | - | - |

Virtual Screening and Library Design of Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with the this compound scaffold, a virtual library of derivatives can be designed by systematically modifying different parts of the molecule. For example, substitutions could be made on the phenyl ring, or the carboxylic acid could be converted to various esters or amides.

This virtual library can then be subjected to a screening workflow. This typically involves filtering based on physicochemical properties (like Lipinski's rule) to remove non-drug-like molecules, followed by structure-based virtual screening (e.g., molecular docking) against a specific target. nih.govnih.gov The top-scoring compounds from the docking are then prioritized for synthesis and biological testing. This approach accelerates the hit-identification process by focusing resources on compounds with a higher probability of being active. nih.govmdpi.com

Biological Activity and Mechanistic Investigations of 4 Methoxy 2 2,2,2 Trifluoroethoxy Benzoic Acid Derivatives in Non Human Systems

In Vitro Anti-Proliferative and Cytotoxic Effects on Non-Human Cell Lines

Derivatives built upon a methoxy-phenyl scaffold have demonstrated significant anti-proliferative and cytotoxic capabilities against a variety of cancer cell lines. These compounds serve as a foundational structure for developing agents with potential anti-cancer activity.

Research into trifluoromethoxy-containing proguanil (B194036) derivatives, which share key structural similarities, has revealed potent anti-proliferative effects. nih.gov A study systematically evaluating these compounds against a panel of human cancer cell lines found that derivatives with n-pentyl to n-octyl carbon chains (compounds 5C–8C) exhibited significantly improved anti-cancer abilities compared to the parent compound, proguanil. nih.gov The cytotoxic efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. nih.govnih.gov For instance, certain 4-methoxy hydrazone derivatives have shown IC50 values as low as 0.04 µM in chronic myeloid leukemia (BV-173) cell lines. researchgate.net Similarly, the alkaloid 9-methoxycanthin-6-one (B140682) displayed potent cytotoxicity against several cancer cell lines, including ovarian (A2780), colon (HT-29), and skin (A375) cancer cells, with IC50 values in the low micromolar range.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Methoxy-Phenyl Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Trifluoromethoxy Proguanil Derivative (7C) | T24 (Bladder Cancer) | 2.01 | nih.gov |

| 4-Trifluoromethoxy Proguanil Derivative (8C) | A549 (Lung Cancer) | 2.45 | nih.gov |

| 4-Trifluoromethoxy Proguanil Derivative (8C) | MCF-7 (Breast Cancer) | 3.12 | nih.gov |

| 9-Methoxycanthin-6-one | A2780 (Ovarian Cancer) | 4.04 | |

| 9-Methoxycanthin-6-one | HT-29 (Colorectal Cancer) | 3.79 | |

| 4-Methoxy Hydrazone Derivative (12) | BV-173 (Leukemia) | 0.04 | researchgate.net |

To understand the mechanisms underlying their anti-proliferative effects, researchers have investigated the interaction of these derivatives with specific molecular targets crucial for cancer cell growth and survival. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow, making it a prime target for anti-cancer therapies. mdpi.comresearchgate.net Numerous heterocyclic compounds have been developed as VEGFR-2 inhibitors. nih.gov For example, certain quinazoline (B50416) derivatives have shown potent VEGFR-2 inhibition with IC50 values as low as 3.2 nM. nih.gov Similarly, bis( researchgate.netnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have been identified as powerful VEGFR-2 inhibitors, with the most potent compound exhibiting an IC50 value of 3.7 nM, comparable to the established drug sorafenib. nih.gov

Another critical enzyme in cell proliferation is Casein Kinase 2 (CSNK2A), which is often dysregulated in various cancers. nih.govresearchgate.net A series of 2,6-disubstituted pyrazines featuring a 4-carboxyphenyl group—a benzoic acid derivative—were synthesized and identified as potent and cell-active CSNK2A inhibitors. nih.govnih.gov Modifications to the molecule, such as the inclusion of an ortho-methoxy aniline (B41778) group, led to analogues with improved selectivity for CSNK2A, demonstrating that this chemical scaffold can be precisely tuned to target specific kinases. nih.gov

A primary mechanism through which cytotoxic compounds eliminate cancer cells is the induction of apoptosis, or programmed cell death. Derivatives containing the methoxy-phenyl scaffold have been shown to trigger this process through various cellular pathways. One key indicator of apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death program. nih.gov For instance, a 3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid was found to cause cell cycle arrest at the G2/M phase and induce pre-G1 apoptosis in both HepG2 and MCF7 cancer cell lines. waocp.orgnih.gov

The regulation of apoptosis is tightly controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov A shift in the Bax/Bcl-2 ratio towards favoring Bax promotes cell death. nih.gov Studies on methoxylated derivatives of Justicidin B in human melanoma cells (A375) showed that these compounds increased the Bax/Bcl-2 ratio by enhancing Bax expression. nih.gov This alteration indicates the involvement of the intrinsic mitochondrial pathway in the apoptotic process, which is often accompanied by classic morphological changes such as membrane blebbing and the formation of apoptotic bodies. nih.gov

Anti-Diabetic Activity in Non-Human Models (e.g., Drosophila melanogaster model)

The fruit fly, Drosophila melanogaster, serves as a valuable in-vivo model for studying metabolic diseases like type 2 diabetes due to the conservation of key metabolic pathways. nih.govfrontiersin.org Researchers use high-sugar diets to induce diabetic-like conditions, such as hyperglycemia and insulin (B600854) resistance, in the flies to screen for potential anti-diabetic compounds. nih.gov While this model has been successfully used to evaluate the anti-diabetic effects of various natural extracts and existing drugs like metformin, a review of available scientific literature indicates a lack of studies specifically investigating the anti-diabetic activity of 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid or its direct derivatives in Drosophila or other non-human models. nih.govjpp.krakow.pl However, other classes of benzoic acid derivatives have been explored for their potential to inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion, suggesting a possible avenue for future research. researchgate.netnih.gov

Antimicrobial and Antifungal Evaluations in Microbial Cultures

The methoxybenzoic acid scaffold is also present in molecules investigated for antimicrobial and antifungal properties. The effectiveness of these compounds is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. nih.gov

Derivatives have shown a broad spectrum of activity. For example, certain 4-methoxy-naphthalene derivatives demonstrated notable antifungal activity against Paracoccidioides species, with MIC values ranging from 8 to 32 µg/mL. nih.gov In another study, (R)-4-Methoxydecanoic acid was found to be a particularly potent antifungal agent, with an MIC of 0.019 mg/mL against several Candida and Aspergillus species. researchgate.net Furthermore, synthetic derivatives incorporating the 4-methoxybenzoic acid moiety have been evaluated. Triazole derivatives showed moderate to good antifungal activity against various Candida strains, with some compounds exhibiting greater percentage inhibition than the standard drug fluconazole. ingentaconnect.com The antibacterial potential has also been explored, with studies showing that the attachment of different substituents to the benzoic acid ring can modulate activity against bacteria such as Escherichia coli and Staphylococcus aureus. nih.govnih.gov

Table 2: Antimicrobial/Antifungal Activity (MIC) of Selected Methoxy-Phenyl Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Methoxy-naphthalene carbohydrazide | Paracoccidioides brasiliensis | 8 - 32 | nih.gov |

| (R)-4-Methoxydecanoic acid | Candida albicans MTCC 227 | 19 | researchgate.net |

| (R)-4-Methoxydecanoic acid | Aspergillus brasiliensis MTCC 281 | 19 | researchgate.net |

| 4-fluorophenyl substituted pyrazole (B372694) derivative (4) | S. aureus ATCC 33591 | 1 | nih.gov |

| 4-hydroxybenzoic acid derivative | E. carotovora | 5000 | researchgate.net |

Anti-Inflammatory Effects in In Vitro Systems

In vitro models, particularly using macrophage cell lines like RAW 264.7 and THP-1, are standard for assessing the anti-inflammatory potential of chemical compounds. mdpi.complos.org When stimulated with agents like lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). nih.govresearchgate.net Several studies have shown that compounds containing a methoxy-phenyl structure can inhibit these inflammatory responses.

A phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, isolated from Juglans mandshurica, significantly inhibited the production of NO in LPS-stimulated RAW 264.7 cells and in a zebrafish larvae model. mdpi.com This inhibition was linked to the suppression of inducible nitric oxide synthase (iNOS) expression. The compound was also found to block the activation of the NF-κB signaling pathway, a central regulator of inflammation, by preventing the nuclear translocation of the p65 subunit. mdpi.com Similarly, other phytochemicals have demonstrated the ability to significantly reduce the LPS-induced production of TNF-α and IL-6 in macrophage-like cells, highlighting the potential of these scaffolds to mitigate inflammatory processes at a cellular level. nih.govnih.gov

Enzyme Inhibition and Receptor Binding Assays for Mechanistic Elucidation

To clarify the specific mechanisms of action, derivatives are often tested in enzyme inhibition and receptor binding assays. These studies provide direct evidence of a compound's interaction with a biological target. For instance, derivatives of 4-hydroxy-3-methoxy benzoic acid (vanillic acid) were synthesized and evaluated for their ability to inhibit urease, an enzyme implicated in various pathologies. rjptonline.org Several of these compounds were found to be potent urease inhibitors, with IC50 values comparable to the standard inhibitor thiourea. rjptonline.org

In the context of neurological disorders, acetylcholinesterase (AChE) is a key target. juniperpublishers.com Tacrine-quinoline hybrids, which can contain methoxy (B1213986) substitutions, have been developed as submicromolar inhibitors of both AChE and butyrylcholinesterase (BuChE). mdpi.com Kinetic studies of these compounds revealed a mixed-type inhibition mechanism, suggesting they bind to multiple sites on the enzyme. mdpi.com Furthermore, competitive inhibition assays using tyrosinase, an enzyme involved in melanin (B1238610) production, have been used to screen benzoic acid derivatives, determining their potency and mechanism of inhibition. nih.gov These targeted assays are crucial for understanding how these compounds exert their biological effects at a molecular level.

Structure-Activity Relationship (SAR) Studies for Biological Outcomes

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of benzoic acid, including those with methoxy and trifluoroethoxy substitutions, SAR studies have provided valuable insights into the chemical features that enhance or diminish their biological effects in non-human systems.

The core structure of benzoic acid allows for substitutions at various positions on the phenyl ring, as well as modifications to the carboxylic acid group. The nature and position of these substituents significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictate its interaction with biological targets.

For instance, studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have highlighted the importance of the amide functionality and the 3-position substituent for their activity as inhibitors of the presynaptic choline (B1196258) transporter. nih.gov In this series, the 4-methoxy group is a common feature, suggesting its role in establishing a foundational level of activity or optimizing the electronic properties of the benzene (B151609) ring for target binding.

In broader studies of benzoic acid derivatives, the position of substituents has been shown to be critical. For example, in the context of α-amylase inhibition, hydroxylation at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory activity, whereas methoxylation at the same position had a negative effect. mdpi.com This indicates that even a subtle change from a hydroxyl to a methoxy group can significantly alter the biological outcome.

Furthermore, the electronic nature of the substituents plays a significant role. Research on benzoic acid derivatives for anti-sickling properties suggests that strong electron-donating groups attached to the benzene ring, coupled with average lipophilicity, are important features for potent activity. researchgate.net The methoxy group at the 4-position in "this compound" is an electron-donating group, which could be a favorable feature for certain biological activities.

The presence of the 2-(2,2,2-trifluoroethoxy) group introduces a bulky and highly electronegative substituent. The trifluoromethyl group is known to increase metabolic stability and lipophilicity, which can enhance cell permeability and bioavailability. The ether linkage at the 2-position further modifies the electronic and steric profile of the molecule. The interplay between the electron-donating 4-methoxy group and the electron-withdrawing nature of the trifluoroethoxy group at the 2-position would create a unique electronic environment on the benzoic acid ring, which would be a key determinant of its biological activity.

The following interactive table summarizes general SAR findings for benzoic acid derivatives that may be relevant to understanding the biological potential of this compound and its analogs.

| Structural Moiety | Position on Benzoic Acid Ring | Observed Effect on Biological Activity (in non-human systems) | Potential Implication for this compound |

| Methoxy Group | 4-position | Often associated with maintaining or enhancing activity in various compound series. nih.gov | The 4-methoxy group likely contributes positively to the overall biological profile. |

| Alkoxy Group | 2-position | Can have varied effects; methoxylation at this position decreased α-amylase inhibition. mdpi.com | The bulky and electron-withdrawing 2-(2,2,2-trifluoroethoxy) group is expected to significantly influence target binding and selectivity. |

| Electron-donating Groups | General | Can enhance activities such as anti-sickling properties. researchgate.net | The 4-methoxy group may confer such properties. |

| Trifluoromethyl Group | General | Increases metabolic stability and lipophilicity. | The trifluoroethoxy group could enhance bioavailability and in vivo efficacy. |

| Carboxylic Acid | 1-position | Essential for certain interactions, but can be modified (e.g., to amides) to alter activity. nih.gov | The acidic nature of this group is a key feature for potential interactions with biological targets. |

These generalized SAR principles, derived from studies on related benzoic acid derivatives, provide a framework for predicting the biological behavior of "this compound" and for the rational design of new analogs with potentially improved or novel activities in non-human systems.

Applications in Agrochemical and Advanced Materials Research

Role as an Intermediate in Agrochemical Synthesis

While specific, large-scale applications of 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid in the agrochemical industry are not widely documented in publicly available literature, its structural motifs—a fluorinated benzoic acid derivative—are of significant interest in the development of modern crop protection agents. The presence of both a methoxy (B1213986) group and a trifluoroethoxy group on the benzoic acid core suggests its potential as a valuable intermediate in the synthesis of novel herbicides and pesticides.

Development of Herbicides or Pesticides Containing the Fluorinated Benzoic Acid Moiety

Fluorinated benzoic acids are crucial building blocks in the synthesis of various agrochemicals. The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoroethoxy group in this compound, can profoundly influence the biological activity of a molecule. In the context of herbicides and pesticides, this can lead to enhanced efficacy and selectivity. For instance, the related compound 4-(trifluoromethoxy)benzoic acid is utilized in the formulation of potent agricultural products. chemimpex.com The trifluoromethoxy group in this analogue is noted for enhancing biological activity, a principle that can be extrapolated to the trifluoroethoxy group in the title compound.

The synthesis of herbicides often involves the use of benzoic acid derivatives as key intermediates. While direct examples involving this compound are scarce, the general importance of fluorinated aromatics in crop-protection chemicals is well-established. researchgate.net These compounds can serve as precursors to active ingredients that target specific biological pathways in weeds or pests.

Enhancement of Bioavailability and Metabolic Stability in Agrochemicals

The incorporation of fluorinated groups like trifluoroethoxy into an agrochemical's structure can significantly improve its bioavailability and metabolic stability. The high lipophilicity of the trifluoroethoxy group can facilitate the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects. This enhanced uptake can lead to a more effective product at lower application rates.

Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes within the target organism and in the environment. This increased metabolic stability can prolong the active life of the herbicide or pesticide, providing longer-lasting protection for crops. The methoxy group, also present in this compound, can be a site for metabolic activity, and its interplay with the trifluoroethoxy group could be strategically used to modulate the compound's persistence and mode of action.

Utilization in the Synthesis of Specialty Chemicals

This compound holds potential as a precursor in the synthesis of a variety of specialty chemicals. Its distinct substitution pattern offers multiple reactive sites for further chemical modification. Benzoic acids, in general, are versatile intermediates. For example, 4-methoxybenzoic acid (p-Anisic acid) is used in the synthesis of pharmaceuticals, dyes, and other complex organic compounds. emcochemicals.combeili.com

The presence of the trifluoroethoxy group adds a unique dimension, making this compound a candidate for creating specialty chemicals with tailored properties, such as enhanced thermal stability or specific electronic characteristics, owing to the electron-withdrawing nature of the fluorine atoms.

Potential in Polymer Science and Functional Materials

Fluorinated aromatic compounds are increasingly being incorporated into polymers to create advanced materials with desirable properties. researchgate.net The introduction of fluorine-containing groups, such as trifluoroethoxy, can enhance thermal stability, chemical resistance, and optical properties, while also lowering the dielectric constant and moisture absorption. rsc.org

While direct polymerization of this compound is not a primary application, it could serve as a monomer or a modifying agent in the synthesis of high-performance polymers like poly(arylene ether)s. rsc.org The bulky trifluoroethoxy group can increase the free volume within the polymer structure, which is beneficial for applications such as gas separation membranes. rsc.orgacs.org Partially fluorinated polymers often exhibit exceptional performance in membrane-based separations. acs.org The combination of the rigid aromatic ring and the flexible ether linkages (methoxy and trifluoroethoxy) could contribute to polymers with a unique balance of mechanical strength and processability.

Properties of Fluorinated Polymers Relevant to this compound

| Property | Influence of Fluorine/Trifluoroethoxy Group | Potential Application |

| Thermal Stability | High | High-temperature resistant materials |

| Chemical Resistance | High | Coatings and linings for chemical processing |

| Dielectric Constant | Low | Microelectronics and insulation |

| Moisture Absorption | Low | Materials for humid environments |

| Gas Permeability | Increased free volume can enhance permeability | Gas separation membranes |

Contribution to Fluorinated Organic Synthesis Methodologies

The synthesis of specifically substituted fluorinated aromatic compounds like this compound contributes to the broader field of fluorinated organic synthesis. The development of efficient synthetic routes to such molecules is an active area of research. Processes for preparing trifluoroethoxybenzoic acids often involve the reaction of a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst. google.com

The study of the synthesis and reactivity of polysubstituted aromatic compounds containing both electron-donating (methoxy) and electron-withdrawing (via the fluorine atoms) groups provides valuable insights for organic chemists. These insights can be applied to the design and synthesis of other complex fluorinated molecules for a wide range of applications, from pharmaceuticals to advanced materials.

Future Research Directions and Translational Perspectives

Exploration of Asymmetric Synthesis for Chiral Derivatives

While 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid is an achiral molecule, its structural framework serves as an excellent starting point for the development of novel chiral derivatives. The introduction of chirality is a cornerstone of modern drug development, as different enantiomers of a molecule often exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. Future research should focus on the asymmetric synthesis of analogs where new stereocenters are strategically introduced.

Key research objectives in this area would include:

Introduction of Stereocenters: Creating chiral centers by modifying the benzoic acid backbone or by incorporating chiral substituents.

Catalytic Asymmetric Synthesis: Employing chiral catalysts (organocatalysts or transition-metal complexes) to stereoselectively synthesize a desired enantiomer, which is often more efficient than classical resolution.

Chiral Auxiliaries: Utilizing removable chiral auxiliaries to direct the stereochemical outcome of reactions, followed by their cleavage to yield the enantiomerically enriched product.

Kinetic and Dynamic Resolution: Developing methods for the resolution of racemic mixtures of derivatives. Dynamic kinetic resolution, which combines resolution with in-situ racemization of the unwanted enantiomer, could provide a high-yield route to a single desired stereoisomer.

The successful development of such asymmetric syntheses would enable detailed investigation into the structure-activity relationships of individual enantiomers, potentially leading to the discovery of compounds with improved potency and reduced off-target effects.

| Asymmetric Strategy | Principle | Potential Application |

| Chiral Catalysis | A substoichiometric amount of a chiral catalyst directs the formation of one enantiomer over the other from a prochiral substrate. | Enantioselective hydrogenation of a derivatized aromatic ring or stereoselective alkylation at a prochiral position. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control the stereochemical course of a reaction, and is later removed. | An Evans N-acyloxazolidinone auxiliary could be used to direct diastereoselective reactions on a side chain. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral amine, followed by separation via crystallization and liberation of the enantiomerically pure acid. |

| Dynamic Kinetic Resolution | Combines the resolution of a racemic mixture with the continuous racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. | Racemic derivatives could be resolved using an enzymatic process that selectively acts on one enantiomer, while a racemization catalyst converts the other. |

Development of Greener Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of complex, fluorinated aromatic compounds often relies on multi-step processes that may involve hazardous reagents, harsh reaction conditions, and significant solvent waste. A critical future direction is the development of greener and more sustainable synthetic routes to this compound and its derivatives. This aligns with the growing imperative within the chemical and pharmaceutical industries to minimize environmental impact.

Future research should prioritize the following green chemistry principles:

Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents (e.g., chlorinated hydrocarbons) and toxic reagents with benign alternatives. This could include the use of water, supercritical fluids, or biodegradable solvents.

Energy Efficiency: Employing methods like microwave-assisted or flow chemistry synthesis to reduce reaction times and energy consumption compared to conventional heating. acs.org

Biocatalysis: Utilizing enzymes as catalysts for specific transformations. Enzymes operate under mild conditions (pH and temperature), are highly selective, and are biodegradable, offering a sustainable alternative to traditional chemical catalysts.

Renewable Feedstocks: Investigating synthetic pathways that begin from renewable starting materials rather than petroleum-based feedstocks.

Applying these principles could lead to manufacturing processes that are not only more environmentally friendly but also potentially more cost-effective and safer.

High-Throughput Screening of Derivatized Libraries for Novel Bioactivities

The this compound scaffold possesses chemical features—an aromatic ring, a carboxylic acid, a methoxy (B1213986) group, and a trifluoroethoxy moiety—that make it an attractive core for combinatorial chemistry. The creation and screening of a derivatized library of compounds based on this scaffold is a promising strategy for discovering novel bioactive molecules.

This research direction would involve:

Library Design and Synthesis: Systematically modifying the core structure to generate a large and diverse collection of related compounds. The carboxylic acid group is a particularly useful handle for creating a wide range of esters and amides. The aromatic ring can also be further functionalized.

High-Throughput Screening (HTS): Using automated platforms to rapidly test the entire compound library for activity against a wide array of biological targets, such as enzymes, receptors, or whole cells. arvojournals.org Biochemical assays (e.g., fluorescence resonance energy transfer) and cell-based assays (e.g., reporter gene or cell viability assays) are common HTS methods. nih.gov

Hit Identification and Validation: Analyzing the screening data to identify "hits"—compounds that exhibit a desired biological effect. These initial hits would then undergo further testing to confirm their activity and determine their potency and selectivity.

This approach allows for the unbiased exploration of the biological potential of the chemical space around the core scaffold, potentially identifying lead compounds for therapeutic areas beyond its initial conception. nih.gov

| Scaffold Modification Site | Potential Derivatives | Rationale for Diversity |

| Carboxylic Acid | Amides, Esters, Thioesters | Introduce a wide range of functional groups and physical properties (e.g., polarity, hydrogen bonding capability). |

| Aromatic Ring | Halogenation, Nitration, Alkylation | Modulate electronic properties, lipophilicity, and metabolic stability. Provide additional points for further derivatization. |

| Methoxy Group | Demethylation to phenol (B47542), Etherification with other alkyl groups | Explore the importance of the methoxy group for activity and introduce new steric and electronic features. |

Advanced Computational-Experimental Integration in Design and Discovery

To accelerate the discovery process and reduce reliance on costly and time-consuming trial-and-error synthesis, future research should tightly integrate computational chemistry with experimental validation. This synergistic approach enables a more rational, hypothesis-driven design of novel derivatives of this compound.

A robust integrated workflow would include:

Target Identification and Validation: Using bioinformatics and systems biology to identify promising biological targets (e.g., an enzyme implicated in a disease).

Structure-Based Drug Design: If the 3D structure of the target is known, molecular docking simulations can be used to predict how virtual derivatives of the lead compound bind to the active site. nih.gov This allows for the in-silico screening of thousands of potential molecules and prioritization of those with the best predicted binding affinity and selectivity.

Ligand-Based Drug Design: In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be built. These models correlate the chemical structures of known active compounds with their biological activity to predict the potency of new, untested molecules.

Iterative Optimization: The most promising compounds identified through computational modeling are then synthesized and tested experimentally. The results of these tests are fed back into the computational models to refine them, creating an iterative cycle of design, synthesis, and testing that efficiently converges on optimized lead compounds. nih.gov

This integrated strategy maximizes the efficiency of the discovery pipeline, leading to the development of more potent and selective drug candidates with fewer resources.

Investigation of this compound in Prodrug Development

The carboxylic acid moiety of this compound makes it an ideal candidate for use in prodrug design. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low membrane permeability, rapid metabolism, or lack of site-specificity. orientjchem.org

Future research in this area should explore:

Ester and Amide Prodrugs: Converting the carboxylic acid to various ester or amide linkages. These linkages can be designed to be cleaved by specific enzymes (e.g., esterases, amidases) found in the plasma, liver, or target tissues, thereby releasing the active benzoic acid derivative. researchgate.net

Improving Bioavailability: Designing prodrugs with enhanced lipophilicity to improve absorption across the gastrointestinal tract after oral administration.

Targeted Delivery: Attaching the parent molecule to a promoiety that is recognized by transporters or enzymes specifically expressed in a target tissue (e.g., a tumor). This can increase the concentration of the active drug at the site of action while minimizing exposure and potential toxicity to healthy tissues.

Modulating Release Kinetics: The choice of promoiety can be used to control the rate of drug release, allowing for the development of formulations with sustained therapeutic effects.

The development of prodrugs could significantly enhance the therapeutic potential of bioactive derivatives of this compound, making them more effective and safer for clinical use.

Conclusion

Summary of Key Research Findings and Contributions

Research surrounding 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid has principally focused on its efficient synthesis and integration into multi-step synthetic pathways for pharmacologically active molecules. The compound is a highly functionalized aromatic system, featuring a carboxylic acid, a methoxy (B1213986) ether, and a trifluoroethoxy group. This specific arrangement is crucial for its utility.